methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate
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Description
Methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a useful research compound. Its molecular formula is C24H23F3N2O6 and its molecular weight is 492.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.15082094 g/mol and the complexity rating of the compound is 819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through a fluorescence resonance energy transfer (fret) process . This process involves the transfer of energy from a donor molecule (in this case, SMR000145836) to an acceptor molecule, which can result in changes in the acceptor’s energy state .
Biochemical Pathways
The compound’s fluorescence properties suggest that it may be involved in pathways related to energy transfer and fluorescence . The downstream effects of these pathways could potentially include changes in cellular energy states and fluorescence signals.
Result of Action
Given its potential role in energy transfer and fluorescence, it may influence cellular energy states and fluorescence signals .
Action Environment
The action of SMR000145836 may be influenced by various environmental factors. For instance, the compound’s fluorescence has been found to be highly sensitive to both the polarity and the protic character of the solvent . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the chemical nature of its environment.
Biological Activity
Methyl 4-({7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl}oxy)benzoate is a complex organic compound belonging to the class of chromen-4-one derivatives. Its unique structure, which includes a chromenone core, a benzoate ester, and a piperazine moiety, suggests potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound based on various scientific studies, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
Key Properties
Property | Value |
---|---|
Molecular Formula | C26H30F3N2O6 |
Molecular Weight | 500.53 g/mol |
Solubility | Soluble in DMSO, ethanol |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound exhibits:
Enzyme Inhibition:
- Cyclooxygenase (COX) Inhibition: It has been shown to inhibit COX enzymes, which play a crucial role in inflammation and pain pathways.
- Lipoxygenase (LOX) Inhibition: The compound also demonstrates inhibitory activity against lipoxygenases, contributing to its anti-inflammatory properties.
Antioxidant Activity:
The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, providing significant antioxidant effects that protect cells from oxidative stress .
Biological Activity Studies
Numerous studies have investigated the biological activities of this compound and related derivatives.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism involves inducing apoptosis through the modulation of key signaling pathways .
Anti-inflammatory Effects
Research indicates that this compound effectively reduces pro-inflammatory cytokine levels in cellular models, suggesting its potential as an anti-inflammatory agent .
Case Study 1: Inhibition of Cholinesterases
A study evaluating similar chromenone derivatives revealed significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating moderate potency. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 2: Antimicrobial Activity
Methyl 4-{(7-hydroxy...)}benzoate derivatives have been tested for antimicrobial properties against various pathogens. Results showed promising activity against Gram-positive and Gram-negative bacteria, indicating potential as a therapeutic agent for infections .
Properties
IUPAC Name |
methyl 4-[7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N2O6/c1-28-9-11-29(12-10-28)13-17-18(30)8-7-16-19(31)21(22(24(25,26)27)35-20(16)17)34-15-5-3-14(4-6-15)23(32)33-2/h3-8,30H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVGWZVFDWQYTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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